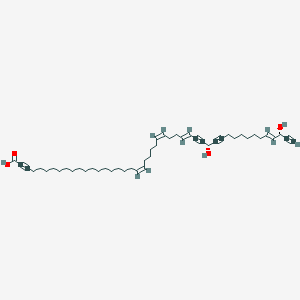
petroformynic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petroformynic acid C, also known as this compound, is a useful research compound. Its molecular formula is C47H70O4 and its molecular weight is 699.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Cytotoxicity
Petroformynic acid C has demonstrated significant cytotoxic effects against various cancer cell lines. In studies, it exhibited an IC50 value of 0.4 μg/mL against P388 cells, indicating potent anti-cancer properties . This cytotoxicity is attributed to its ability to disrupt cellular processes in malignant cells, making it a candidate for further development in cancer therapeutics.
2. Antifungal Activity
In addition to its anticancer properties, this compound has shown antifungal activity. It has been reported to inhibit the growth of fungal strains such as Candida albicans and Mortierella ramanniana, further expanding its potential applications in treating fungal infections .
3. Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against various pathogens. It has been isolated from marine sponge extracts that displayed bioactivity against Mycobacterium tuberculosis, suggesting its potential role in combating multidrug-resistant strains of this bacterium .
Applications in Research
The applications of this compound extend beyond direct therapeutic uses; it serves as a valuable tool in research settings:
- Pharmacological Studies : Researchers utilize this compound to study mechanisms of action in cancer cells and fungi, providing insights into potential drug development pathways.
- Natural Product Chemistry : Its isolation and characterization contribute to the understanding of marine natural products and their biosynthetic pathways.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on various polyacetylenes isolated from Petrosia sponges highlighted the cytotoxic effects of this compound. The compound was tested against multiple human solid tumor cell lines, demonstrating significant lethality with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal agents derived from marine sources, this compound was tested for its ability to inhibit fungal growth. The results indicated effective inhibition against Candida albicans, supporting its potential use in developing antifungal treatments .
Data Table: Summary of Biological Activities
Eigenschaften
Molekularformel |
C47H70O4 |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
(20Z,26Z,30E,34S,43E,45S)-34,45-dihydroxyheptatetraconta-20,26,30,43-tetraen-2,32,35,46-tetraynoic acid |
InChI |
InChI=1S/C47H70O4/c1-2-45(48)41-37-33-29-27-28-31-35-39-43-46(49)42-38-34-30-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-32-36-40-44-47(50)51/h1,7,9,19,21,30,34,37,41,45-46,48-49H,3-6,8,10-18,20,22-29,31-33,35-36H2,(H,50,51)/b9-7-,21-19-,34-30+,41-37+/t45-,46-/m1/s1 |
InChI-Schlüssel |
BQLNMCQNOASKKE-SZBZILBQSA-N |
Isomerische SMILES |
C#C[C@H](/C=C/CCCCCCC#C[C@@H](C#C/C=C/CC/C=C\CCCC/C=C\CCCCCCCCCCCCCCCCC#CC(=O)O)O)O |
Kanonische SMILES |
C#CC(C=CCCCCCCC#CC(C#CC=CCCC=CCCCCC=CCCCCCCCCCCCCCCCCC#CC(=O)O)O)O |
Synonyme |
petroformynic acid C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















